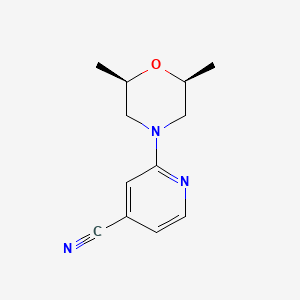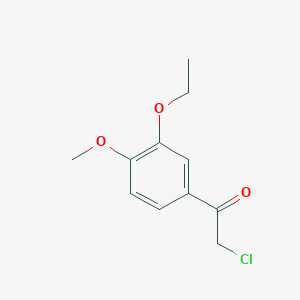
1-Bromo-2-(isopropoxymethyl)-3-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)butane is an organic compound with the molecular formula C8H17BrO. It is a brominated alkane that features a bromomethyl group attached to a butane backbone, with an isopropoxy group at the terminal position. This compound is primarily used in research and development settings, particularly in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-3-methyl-1-(propan-2-yloxy)butane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-1-(propan-2-yloxy)butane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)butane primarily undergoes substitution reactions due to the presence of the bromomethyl group. This group is highly reactive and can be replaced by various nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH2-). These reactions typically occur under basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution Reactions: Depending on the nucleophile used, the major products can include alcohols, ethers, or amines.
Oxidation Reactions: The major products can include alcohols or carboxylic acids.
Scientific Research Applications
2-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)butane is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-3-methyl-1-(propan-2-yloxy)butane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, such as DNA, proteins, and enzymes. This alkylation can lead to modifications in the structure and function of these biomolecules, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-1-(propan-2-yloxy)butane: A similar compound with a different substitution pattern on the butane backbone.
1-(Bromomethyl)-3-(propan-2-yloxy)benzene: A benzene derivative with similar functional groups.
Uniqueness
2-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)butane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the bromomethyl and isopropoxy groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H19BrO |
|---|---|
Molecular Weight |
223.15 g/mol |
IUPAC Name |
1-bromo-3-methyl-2-(propan-2-yloxymethyl)butane |
InChI |
InChI=1S/C9H19BrO/c1-7(2)9(5-10)6-11-8(3)4/h7-9H,5-6H2,1-4H3 |
InChI Key |
YLIZOVDMVOZWOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COC(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


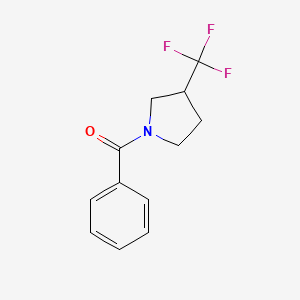
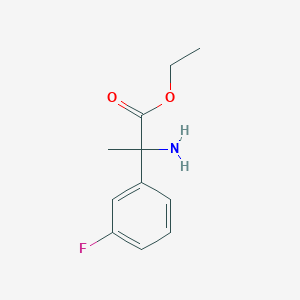



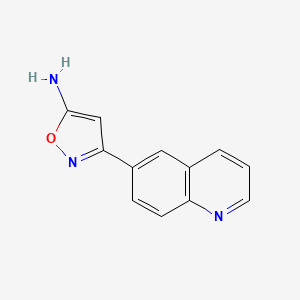
![2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13483865.png)
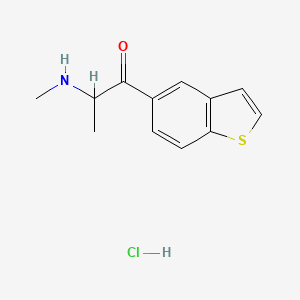
![methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B13483875.png)

![1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13483887.png)
